molecular formula C23H23FN2O3S B3010282 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide CAS No. 682762-88-5

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide

Cat. No.: B3010282
CAS No.: 682762-88-5
M. Wt: 426.51
InChI Key: VTHAIQYYBMVLEX-UHFFFAOYSA-N
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Description

This compound is a naphthalene sulfonamide derivative featuring an ethoxy group at the 4-position of the naphthalene ring and a 5-fluoro-2-methylindole moiety connected via an ethyl linker. The ethoxy group likely modulates electronic properties and solubility, while the fluorine and methyl substituents on the indole may enhance target binding or metabolic stability.

Properties

IUPAC Name

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-3-29-22-10-11-23(19-7-5-4-6-18(19)22)30(27,28)25-13-12-17-15(2)26-21-9-8-16(24)14-20(17)21/h4-11,14,25-26H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHAIQYYBMVLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide is a synthetic compound that belongs to the sulfonamide class, characterized by its unique structural features including an ethoxy group, an indole moiety, and a naphthalene sulfonamide framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

The molecular formula of the compound is C19H21FN2O3SC_{19}H_{21}FN_{2}O_{3}S, with a molecular weight of approximately 376.45 g/mol. The structural formula comprises various functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight376.45 g/mol
IUPAC NameThis compound
CAS Number682762-89-6
SolubilityModerate in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes involved in inflammatory pathways and cancer progression. The indole structure is known for its ability to modulate various biological processes, including enzyme inhibition and receptor interaction.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics the structure of natural substrates, allowing it to bind effectively to enzyme active sites.
  • Receptor Modulation : The indole moiety can interact with aromatic residues in proteins, enhancing binding stability and specificity.

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that naphthalene derivatives can inhibit cell proliferation in human cancer cells such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for related compounds suggest potential effectiveness in targeting tumor growth.

Anti-inflammatory Effects

The compound's ability to inhibit key enzymes involved in inflammation could position it as a candidate for treating inflammatory diseases. In vitro studies have demonstrated its efficacy in reducing pro-inflammatory cytokine production.

Case Studies

  • In Vitro Studies : A study conducted on naphthalene sulfonamide derivatives demonstrated that certain modifications enhance their binding affinity to fatty acid binding protein 4 (FABP4), a target implicated in metabolic disorders. Compounds showed promising results with binding affinities comparable to established inhibitors .
  • Cytotoxicity Assays : In assays involving various human cancer cell lines, related compounds exhibited IC50 values ranging from 0.20 μM to 2.95 μM, indicating potent anticancer activity .

Scientific Research Applications

1. Anticancer Activity
Research indicates that compounds with indole structures, such as this sulfonamide, exhibit significant activity against cancer cells. The mechanism often involves the inhibition of specific enzymes related to tumor growth and progression. For instance, studies have shown that indole derivatives can interact with protein kinases involved in cancer signaling pathways.

2. Anti-inflammatory Properties
The compound may also demonstrate anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This property makes it a candidate for developing drugs targeting inflammatory diseases.

3. Antiviral Properties
Indole derivatives have been studied for their antiviral activities, particularly against viruses that affect human health. The compound's ability to interfere with viral replication mechanisms could lead to new therapeutic strategies against viral infections.

Material Science Applications

In addition to its biological significance, 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide can serve as a building block for synthesizing new materials with specific properties. Its structural components allow for modifications that can enhance solubility or stability in various applications.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in therapeutic applications:

  • Indole Derivatives in Cancer Therapy : A study published in Journal of Medicinal Chemistry highlighted the potential of indole-based compounds in targeting specific cancer cell lines, demonstrating reduced proliferation rates when treated with these agents.
  • Anti-inflammatory Mechanisms : Research featured in Bioorganic & Medicinal Chemistry Letters examined how sulfonamide derivatives modulate inflammatory pathways, providing insights into their use as anti-inflammatory agents.
  • Antiviral Activity Exploration : A comprehensive review in Pharmaceutical Research discussed various indole derivatives' mechanisms against viral pathogens, supporting further exploration of compounds like this compound.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name & Source Core Structure Key Substituents/Modifications Potential Implications
4-Ethoxy-N-(2-furylmethyl)naphthalene-1-sulfonamide Naphthalene sulfonamide - Ethoxy at C4
- Furylmethyl group (instead of indole-ethyl)
Reduced aromatic stacking potential; altered hydrophobicity and H-bonding capacity.
N-[3-(2-Diethylaminoethyl)-1H-indol-5-yl]naphthalene-1-sulphonamide hydrochloride Naphthalene sulfonamide + indole - Diethylaminoethyl on indole
- No ethoxy on naphthalene
Enhanced basicity; potential for cationic interactions with targets.
5-(Dimethylamino)-N-(2-fluoro-3-(trifluoromethyl)phenyl)naphthalene-1-sulfonamide Naphthalene sulfonamide - Dimethylamino at C5
- Trifluoromethylphenyl group
Increased electron density; enhanced hydrophobic interactions via CF3 group.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)sulfonylacetamide Indole-acetamide + sulfonamide - Chlorobenzoyl and methoxy on indole
- Trifluoromethylphenyl sulfonamide
Steric bulk from benzoyl; potential for dual hydrogen bonding.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Naphthalene sulfonamide + phenethyl - Dimethoxyphenethyl group
- Methylation on sulfonamide nitrogen
Conformational flexibility; π-π interactions with dimethoxy aromatic systems.

Key Research Findings and Implications

Electronic Effects of Substituents: The ethoxy group (electron-donating) contrasts with dimethylamino (stronger electron-donating, ) or trifluoromethyl (electron-withdrawing, ) groups, altering the naphthalene ring’s electron density and interaction with hydrophobic pockets .

Indole Modifications :

  • The 5-fluoro-2-methylindole in the target compound may enhance metabolic stability compared to unsubstituted indoles (e.g., ), while the methyl group could provide steric hindrance to reduce off-target interactions .

Biological Target Implications: Analogs like the 5-HT6 receptor antagonist () suggest that indole-sulfonamide hybrids are viable for CNS targets. The ethoxy group in the target compound might improve blood-brain barrier penetration compared to polar substituents (e.g., dimethylamino in ) .

Synthetic Strategies :

  • Synthesis likely follows routes similar to and , involving coupling of ethoxy-naphthalene sulfonyl chloride with 2-(5-fluoro-2-methylindol-3-yl)ethylamine. Purification via column chromatography (ethyl acetate/hexane, ) or recrystallization () is applicable.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide?

Answer:
The synthesis typically involves two key steps: (1) sulfonylation of the naphthalene core and (2) functionalization of the indole moiety. For the sulfonylation, naphthalene-1-sulfonyl chloride can be reacted with a secondary amine precursor (e.g., 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine) in dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts . Reaction optimization includes maintaining temperatures between 298–313 K for 4–6 hours, monitored via TLC (n-hexane:ethyl acetate, 9:1) . Purification via column chromatography (petroleum ether/ethyl acetate gradient) followed by recrystallization (ethyl acetate/n-heptane) yields high-purity crystals .

Advanced: How can reaction yields be optimized during the introduction of the ethoxy group to the naphthalene ring?

Answer:
Yield optimization requires careful control of reaction conditions:

  • Solvent selection: Polar aprotic solvents like DMF improve nucleophilic substitution efficiency for ethoxy group introduction .
  • Base stoichiometry: Excess potassium carbonate (1.2–1.5 equivalents) ensures complete deprotonation of the naphthalene hydroxyl group, facilitating alkylation with ethyl bromide .
  • Temperature: Stirring at room temperature minimizes side reactions (e.g., over-alkylation) while ensuring reaction completion within 2–4 hours . Post-reaction quenching with ice-water and extraction with ethyl acetate improves recovery .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at C4 of naphthalene, fluoro group at C5 of indole) .
  • Single-crystal X-ray diffraction: Resolves intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π–π stacking between aromatic rings) that stabilize the crystal lattice .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for sulfonamide and indole moieties .

Advanced: How do structural modifications (e.g., fluoro or methyl groups on the indole) influence biological activity?

Answer:

  • Fluoro substituents: Enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation . Comparative studies using non-fluorinated analogs can quantify this effect.
  • Methyl groups: Increase lipophilicity, potentially improving membrane permeability. Molecular docking studies (e.g., with target proteins) and in vitro assays (e.g., enzyme inhibition) are recommended to correlate structural changes with activity .
  • Methodological approach: Synthesize derivatives with systematic substitutions and evaluate via dose-response curves and ADMET profiling .

Basic: What are key considerations for designing toxicity studies for this compound?

Answer:

  • Exposure routes: Prioritize oral and intravenous routes based on evidence from naphthalene derivatives, which show systemic effects (hepatic/renal toxicity) via these pathways .
  • Species selection: Rodent models (rats/mice) are standard for acute toxicity (LD50) and chronic exposure studies .
  • Endpoints: Monitor hepatic enzymes (ALT/AST), renal biomarkers (creatinine), and hematological parameters (RBC/WBC counts) .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo toxicity data?

Answer:

  • Metabolic profiling: Use liver microsomes or hepatocyte assays to identify active metabolites not accounted for in vitro .
  • Bioavailability studies: Measure plasma concentration-time curves to assess absorption differences .
  • Toxicokinetic modeling: Integrate in vitro IC50 values with in vivo clearance rates to predict tissue-specific toxicity .

Advanced: What strategies improve solubility for pharmacological testing?

Answer:

  • Salt formation: Convert the sulfonamide to a sodium salt via reaction with NaOH, leveraging sulfonic acid’s acidity (pKa ~1–2) .
  • Co-solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering chemical stability .
  • Structural analogs: Introduce hydrophilic groups (e.g., hydroxyl or amino) to the naphthalene or indole rings while maintaining activity .

Basic: How should researchers analyze environmental degradation pathways for this compound?

Answer:

  • Photodegradation studies: Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC-MS to identify breakdown products .
  • Biodegradation assays: Use soil/water microcosms to assess microbial degradation rates under aerobic/anaerobic conditions .
  • Partitioning analysis: Measure logP values to predict accumulation in sediment/soil vs. water .

Advanced: What computational methods predict intermolecular interactions in crystal structures?

Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify hydrogen-bonding sites (e.g., sulfonamide oxygen as an acceptor) .
  • Molecular Dynamics (MD): Simulate packing arrangements to validate crystallographic data (e.g., π–π interactions between naphthalene and indole rings) .

Basic: What purification techniques are optimal for removing synthetic byproducts?

Answer:

  • Column chromatography: Use silica gel with gradients of ethyl acetate in petroleum ether to separate unreacted sulfonyl chloride or amine precursors .
  • Recrystallization: Ethyl acetate/n-heptane mixtures yield high-purity crystals by exploiting solubility differences between the product and impurities .

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